![molecular formula C8H7ClN4O4 B2630144 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 378201-55-9](/img/structure/B2630144.png)

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

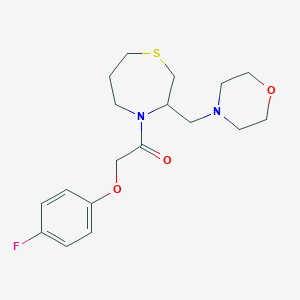

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol (also known as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole-5-ethanamine or CNDBE) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzoxadiazole family and is derived from the nitro group. CNDBE has been used in a variety of research applications, such as in the synthesis of peptides, in the study of enzyme catalysis, and in the study of enzyme-substrate interactions.

Scientific Research Applications

Analytical Chemistry Applications

A novel fluorescent chiral reagent synthesized from derivatives similar to "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" has been employed for the resolution of enantiomers of alcohols and amines via high-performance liquid chromatography. This method leverages the compound's ability to react with amino and hydroxyl functional groups to produce diastereomers, which are then efficiently resolved by chromatography. This approach facilitates the separation and identification of chiral compounds, which is crucial in pharmaceutical analysis and other fields where the chirality of molecules can influence their behavior and function (Toyo’oka et al., 1994).

Material Science Investigations

In material science, the structural analysis of derivatives of "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" has provided insights into their photophysical behavior. Studies have investigated how substitutions affect the electronic structure and fluorescence properties of these compounds, contributing to our understanding of fluorescent materials and their potential applications in sensing, imaging, and electronic devices (Saha, 2002).

Biological Studies

In biological contexts, these derivatives have been utilized as probes to study lipid membranes and other cellular components. Their fluorescent properties enable the visualization and quantification of dynamic biological processes, such as lipid transport and membrane organization. For instance, NBD-labeled lipids derived from "2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol" have been used to investigate the asymmetry of phospholipid membranes, providing valuable information about the structure and function of biological membranes (Alakoskela & Kinnunen, 2001).

properties

IUPAC Name |

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUHMROEIBTAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)